molecular formula C16H20O7 B12280708 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

Cat. No.: B12280708
M. Wt: 324.32 g/mol
InChI Key: GFPMJKVBHWMQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate is a complex organic compound with a unique structure that includes a naphthalene ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with formaldehyde under basic conditions to introduce the hydroxymethyl group. This is followed by further functionalization to introduce the oxane ring and additional hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 5-Hydroxymethylfurfural
  • 2-Furaldehyde
  • 2,5-Bis(hydroxymethyl)furan

Properties

IUPAC Name

2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPMJKVBHWMQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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